

What is the binding affinity of GB1908 to galectin-1?

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Compound of Interest

Compound Name: GB1908
Cat. No.: B15610762

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GB1908: A High-Affinity Inhibitor of Galectin-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective galectin-1 inhibitor, **GB1908**. The document details the quantitative binding data, the experimental methodologies used for its determination, and the relevant signaling pathways affected by the inhibition of galectin-1 by **GB1908**. This information is intended to support researchers and professionals in the fields of oncology, immunology, and drug development in understanding the mechanism and potential applications of this compound.

Core Data Presentation: Binding Affinity of GB1908

The binding affinity of **GB1908** for galectin-1 has been robustly characterized using multiple biophysical techniques. The compound demonstrates high affinity for both human and mouse galectin-1, with significant selectivity over other galectins, particularly galectin-3. This selectivity is a critical attribute for a targeted therapeutic. The key quantitative data are summarized in the tables below.

Table 1: Dissociation and Inhibition Constants for GB1908

Target Protein	Method	Parameter	Value	Reference
Human Galectin-1	Fluorescence Polarization	Kd	57 nM	[1][2]
Mouse Galectin-1	Fluorescence Polarization	Kd	72 nM	[2]
Human Galectin-1	Not Specified	Ki	57 nM	[3]
Mouse Galectin-1	Not Specified	Ki	72 nM	[3]

Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity. A lower value indicates a stronger binding interaction.

Table 2: Selectivity Profile of GB1908

Target Protein	Method	Parameter	Value	Selectivity (over Gal-1)	Reference
Human Galectin-3	Fluorescence Polarization	Kd	6.0 μ M	>100-fold	[1]

Table 3: Cellular Activity of GB1908

Cell Line	Assay	Parameter	Value	Reference
Jurkat T-cells	Galectin-1-induced Apoptosis	IC50	850 nM	[1]

IC50 (Half-maximal inhibitory concentration) indicates the concentration of **GB1908** required to inhibit 50% of the galectin-1-induced apoptosis in Jurkat cells.

Experimental Protocols

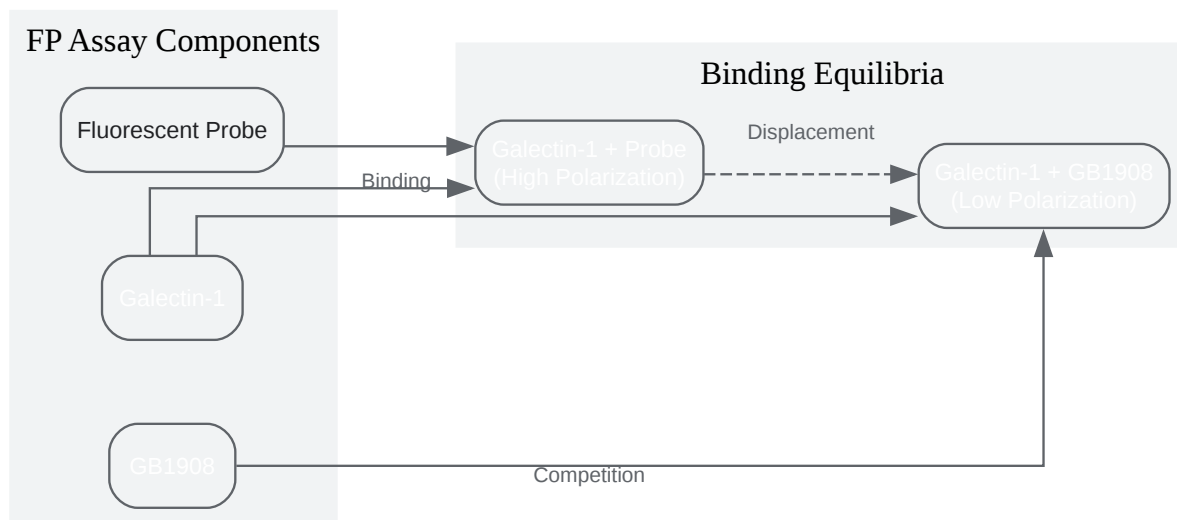
The determination of the binding affinity and functional activity of **GB1908** involved several key experimental techniques. The methodologies for these assays are detailed below, based on information from the primary literature and general laboratory protocols.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In the context of **GB1908**, a competition FP assay was likely employed to determine its binding affinity for galectin-1.

Principle: A fluorescently labeled carbohydrate ligand with a known affinity for galectin-1 is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger galectin-1 protein, the tumbling rate of the probe slows significantly, leading to an increase in fluorescence polarization. When an unlabeled inhibitor like **GB1908** is introduced, it competes with the fluorescent probe for binding to galectin-1. This competition displaces the probe, causing it to tumble freely again and thus decreasing the fluorescence polarization. The degree of this decrease is proportional to the binding affinity of the inhibitor.

Illustrative Workflow:



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Caption: Workflow of a competitive Fluorescence Polarization assay.

Detailed Protocol (General):

- Reagents and Buffers:
 - Recombinant human or mouse galectin-1.
 - A suitable fluorescently labeled carbohydrate probe (e.g., fluorescein-labeled lactose or a higher affinity ligand).
 - **GB1908** stock solution in a suitable solvent (e.g., DMSO).
 - Assay buffer (e.g., phosphate-buffered saline with a small percentage of a non-ionic detergent to prevent non-specific binding).
- Assay Procedure:
 - A fixed concentration of galectin-1 and the fluorescent probe are added to the wells of a microplate. The concentrations are optimized to ensure a significant polarization window between the bound and free probe.

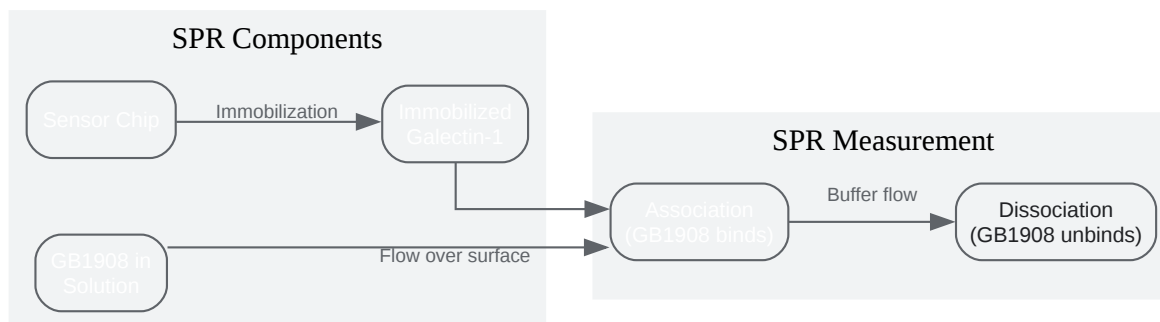
- A serial dilution of **GB1908** is then added to the wells.
- The plate is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
- The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
- Data Analysis:
 - The decrease in fluorescence polarization is plotted against the concentration of **GB1908**.
 - The resulting sigmoidal curve is fitted to a suitable binding model (e.g., one-site competition) to calculate the IC50 value.
 - The Kd or Ki value for **GB1908** is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It was used to corroborate the binding affinity data for **GB1908** obtained from the FP assay.

Principle: One of the interacting molecules (the ligand, in this case, galectin-1) is immobilized on a sensor chip. The other molecule (the analyte, **GB1908**) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal change is proportional to the mass of the analyte bound. By monitoring the association and dissociation phases of the interaction, kinetic parameters (k_a and k_d) and the dissociation constant (Kd) can be determined.

Illustrative Workflow:



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Caption: General workflow for an SPR binding experiment.

Detailed Protocol (General):

- Immobilization:
 - A sensor chip (e.g., a CM5 chip) is activated.
 - Recombinant galectin-1 is immobilized onto the sensor surface via amine coupling or another suitable chemistry.
 - The surface is then deactivated and stabilized.
- Binding Analysis:
 - A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
 - Different concentrations of **GB1908** are injected over the surface for a defined period (association phase).
 - The running buffer is then flowed over the surface again to monitor the dissociation of **GB1908** from galectin-1 (dissociation phase).

- The sensor surface is regenerated between cycles using a specific regeneration solution to remove any bound analyte.
- Data Analysis:
 - The resulting sensorgrams (plots of SPR signal versus time) are corrected for any non-specific binding by subtracting the signal from a reference channel.
 - The association and dissociation curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a) and the dissociation rate constant (k_d).
 - The dissociation constant (K_d) is calculated as the ratio of k_d/k_a .

Signaling Pathway Modulation

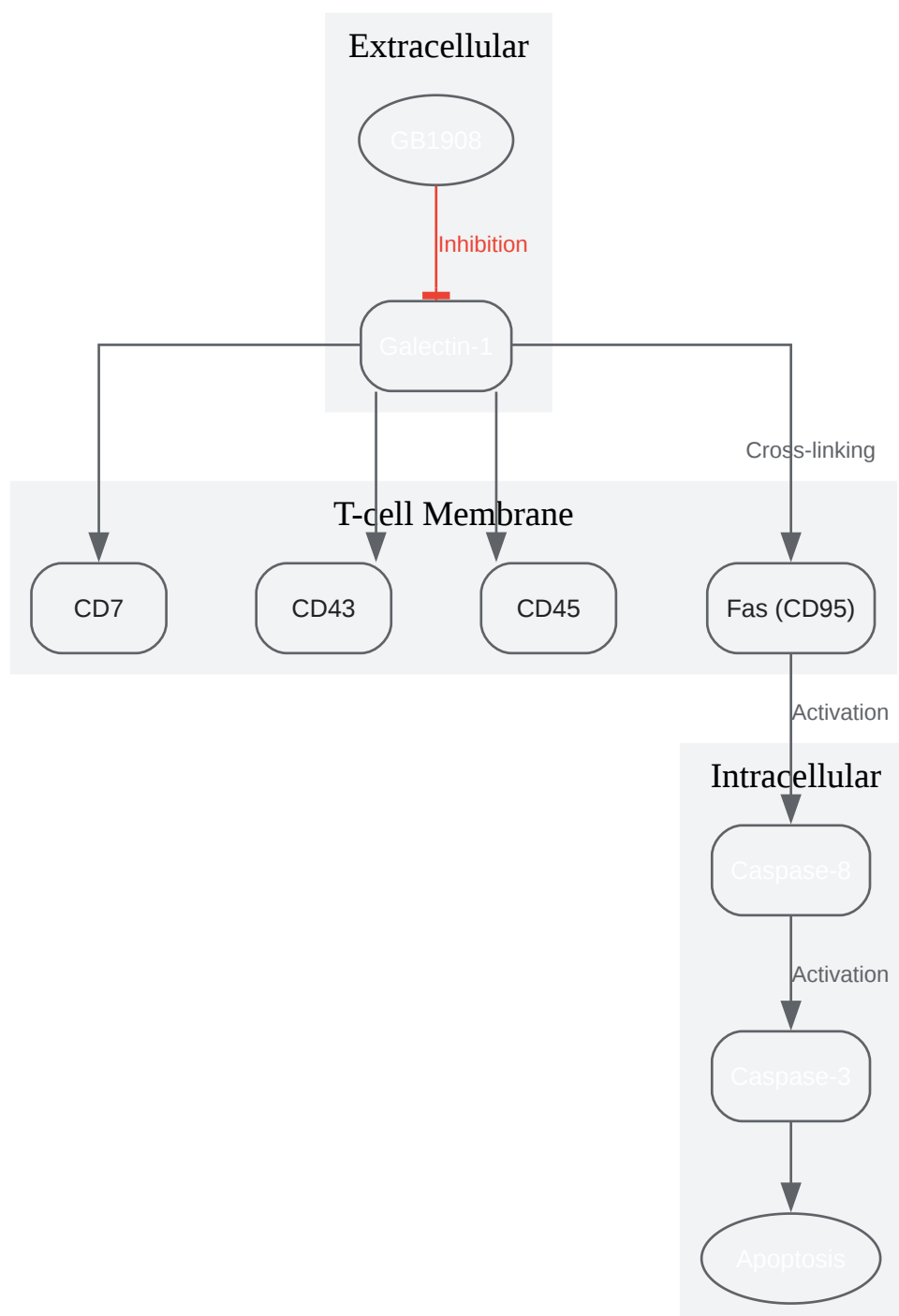
Galectin-1 is known to play a significant role in immune regulation, particularly in T-cell homeostasis. One of its key functions is the induction of apoptosis in activated T-cells.

GB1908, by inhibiting galectin-1, can block this pro-apoptotic signal.

Galectin-1-Induced T-cell Apoptosis

Extracellular galectin-1 can bind to specific glycans on the surface of T-cells, cross-linking glycoproteins such as CD7, CD43, and CD45. This cross-linking can trigger a signaling cascade that leads to apoptosis. One of the key pathways involved is the Fas/FasL (CD95/CD95L) death receptor pathway. Galectin-1 binding can lead to the clustering of Fas receptors, initiating the downstream activation of caspase-8 and subsequently the executioner caspase-3, culminating in programmed cell death.

Signaling Pathway Diagram:



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Caption: Inhibition of Galectin-1-induced T-cell apoptosis by **GB1908**.

This guide provides a detailed technical overview of the binding characteristics of **GB1908**. The high affinity and selectivity of this compound for galectin-1, coupled with its ability to inhibit

galectin-1-mediated T-cell apoptosis, underscore its potential as a therapeutic agent in indications where galectin-1 is overexpressed, such as certain cancers. The provided experimental methodologies and signaling pathway information serve as a valuable resource for further research and development efforts.

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- [3. file.medchemexpress.com \[file.medchemexpress.com\]](https://file.medchemexpress.com)
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